C.I. Mordant Blue 13 C.I. Mordant Blue 13
Brand Name: Vulcanchem
CAS No.: 7361-97-9
VCID: VC18427569
InChI: InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28)
SMILES:
Molecular Formula: C16H11ClN2O9S2
Molecular Weight: 474.9 g/mol

C.I. Mordant Blue 13

CAS No.: 7361-97-9

Cat. No.: VC18427569

Molecular Formula: C16H11ClN2O9S2

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

C.I. Mordant Blue 13 - 7361-97-9

Specification

CAS No. 7361-97-9
Molecular Formula C16H11ClN2O9S2
Molecular Weight 474.9 g/mol
IUPAC Name 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28)
Standard InChI Key KBLPVLOHGYMDQP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

C.I. Mordant Blue 13 is systematically identified by its Chemical Abstracts Service (CAS) number 1058-92-0 and Colour Index (C.I.) number 16680 . Discrepancies in molecular formulas across sources—such as C16H12ClN2NaO9S2\text{C}_{16}\text{H}_{12}\text{ClN}_{2}\text{NaO}_{9}\text{S}_{2} and C16H11ClN2O9S2\text{C}_{16}\text{H}_{11}\text{ClN}_{2}\text{O}_{9}\text{S}_{2} —likely arise from variations in hydration states or counterion configurations (e.g., disodium vs. monosodium salts). The core structure comprises a single azo group (N=N-\text{N}=\text{N}-) bridging a 5-chloro-2-hydroxyphenyl moiety and a 4,5-dihydroxynaphthalene-2,7-disulfonate group, as illustrated below:

Structure: Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate\text{Structure: } \text{Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate}

This architecture enables chelation with metal ions, a critical feature for its function as a mordant dye .

Table 1: Comparative Molecular Data Across Sources

SourceMolecular FormulaMolecular Weight (g/mol)CAS Number
C16H9ClN2Na2O9S2\text{C}_{16}\text{H}_{9}\text{ClN}_{2}\text{Na}_{2}\text{O}_{9}\text{S}_{2}518.811058-92-0
C16H12ClN2NaO9S2\text{C}_{16}\text{H}_{12}\text{ClN}_{2}\text{NaO}_{9}\text{S}_{2}498.841058-92-0
C16H11ClN2O9S2\text{C}_{16}\text{H}_{11}\text{ClN}_{2}\text{O}_{9}\text{S}_{2}474.907361-97-9

Note: The CAS 7361-97-9 in may refer to a related compound or an alternative nomenclature variant.

Synthesis and Industrial Production

Diazotization and Coupling Mechanisms

The synthesis of C.I. Mordant Blue 13 follows a two-step azo coupling process:

  • Diazotization: 2-Amino-4-chlorophenol is treated with nitrous acid (HNO2\text{HNO}_2) under acidic conditions to form a diazonium salt.

  • Coupling: The diazonium salt reacts with 4,5-dihydroxynaphthalene-2,7-disulfonic acid in an alkaline medium, yielding the final azo compound .

Industrial-scale production employs continuous flow reactors and automated systems to optimize yield (>85%) and purity (>95%). Process parameters such as temperature (0–5°C for diazotization) and pH (8–10 for coupling) are tightly controlled to minimize byproducts.

Physicochemical Properties

Solubility and Stability

C.I. Mordant Blue 13 exhibits high water solubility (26.62 g/L at 20°C ), increasing to 50 g/L at 80°C . It is sparingly soluble in ethanol but dissolves readily in cellosolve. The dye demonstrates stability across a pH range of 2–12, with pronounced color shifts under extreme conditions:

  • Acidic (conc. H2SO4\text{H}_2\text{SO}_4): Dark blue → Magenta upon dilution .

  • Alkaline (NaOH): Reddish-blue → Blue-purple with excess hydroxide .

Table 2: Key Physical Properties

PropertyValueSource
Density1.756 g/cm³ at 20°C
pKa7.56, 9.3, 12.4 (25°C)
LogP (Partition Coefficient)-1.853 at 20°C
λ<sub>max</sub> (Absorption)580–600 nm (aqueous)

Applications Across Disciplines

Textile Industry

As a mordant dye, C.I. Mordant Blue 13 forms insoluble complexes with chromium(III) or aluminum(III) ions on wool, silk, and nylon fibers, yielding wash- and light-fast blue hues . Direct printing on wool fabrics is feasible, with metallurgical applications in aluminum coloring noted .

Biological Staining

In histology, the dye’s affinity for cellular components aids in visualizing tissue structures under microscopy. Its compatibility with acidic stains enhances contrast in diagnostic assays .

Environmental Monitoring

The chelating capacity of C.I. Mordant Blue 13 enables its use in detecting heavy metals (e.g., Ca²⁺, Mg²⁺) in water via colorimetric assays. Surfactants like cetyltrimethylammonium bromide (CTAB) enhance sensitivity by promoting micelle-assisted complexation.

Cosmetic and Artistic Uses

Approved for use in hair dyes and cosmetics, the dye provides stable, non-irritating coloration. Artists employ it for its rich hue and longevity in paints and crafts .

Research Advancements and Future Directions

Recent studies explore surfactant-enhanced complexation for environmental sensing and nanoparticle-based dye formulations to reduce textile effluent toxicity. Market analyses project steady demand growth (2.8% CAGR) through 2027, driven by sustainable dyeing technologies .

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